N-(2-dimethylaminoethyl)-3-nitrobenzamide
Overview
Description
N-(2-dimethylaminoethyl)-3-nitrobenzamide: is an organic compound that features a benzamide core substituted with a nitro group at the third position and a dimethylaminoethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-3-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
Amidation Reaction: The nitrated benzamide is then reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-dimethylaminoethyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various electrophiles such as alkyl halides, in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Reduction: N-(2-dimethylaminoethyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the dimethylaminoethyl group.
Scientific Research Applications
Chemistry: N-(2-dimethylaminoethyl)-3-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways, particularly those involving nitro and amino functionalities.
Industry: In the materials science field, this compound can be used in the development of polymers and other materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-dimethylaminoethyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the dimethylaminoethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(2-dimethylaminoethyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-dimethylaminoethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position.
N-(2-dimethylaminoethyl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: N-(2-dimethylaminoethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a dimethylaminoethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13(2)7-6-12-11(15)9-4-3-5-10(8-9)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTXFEIKAVQIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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